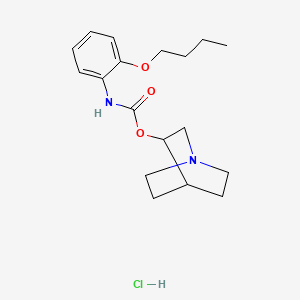
1-Azabicyclo(2.2.2)oct-3-yl (2-butoxyphenyl)carbamate monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azabicyclo(222)oct-3-yl (2-butoxyphenyl)carbamate monohydrochloride is a chemical compound with a complex structure that includes a bicyclic ring system and a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo(2.2.2)oct-3-yl (2-butoxyphenyl)carbamate monohydrochloride typically involves the reaction of 1-Azabicyclo(2.2.2)oct-3-ylamine with 2-butoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as solvent recovery, product isolation, and purification to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Azabicyclo(2.2.2)oct-3-yl (2-butoxyphenyl)carbamate monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar solvents.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the carbamate group.
Aplicaciones Científicas De Investigación
1-Azabicyclo(2.2.2)oct-3-yl (2-butoxyphenyl)carbamate monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Azabicyclo(2.2.2)oct-3-yl (2-butoxyphenyl)carbamate monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein. The bicyclic ring system provides structural stability and enhances binding affinity.
Comparación Con Compuestos Similares
- 1-Azabicyclo(2.2.2)oct-3-yl 2-phenylbutanoate hydrochloride
- 1-Azabicyclo(2.2.2)oct-3-yl 3-hydroxy-2,2-diphenylpropanoate hydrochloride
- N-(1-Azabicyclo(2.2.2)oct-3-yl)-N-(2-methoxyphenyl)benzamide hydrochloride
Comparison: 1-Azabicyclo(2.2.2)oct-3-yl (2-butoxyphenyl)carbamate monohydrochloride is unique due to the presence of the butoxyphenyl group, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research applications.
Propiedades
Número CAS |
151643-48-0 |
|---|---|
Fórmula molecular |
C18H27ClN2O3 |
Peso molecular |
354.9 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]octan-3-yl N-(2-butoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C18H26N2O3.ClH/c1-2-3-12-22-16-7-5-4-6-15(16)19-18(21)23-17-13-20-10-8-14(17)9-11-20;/h4-7,14,17H,2-3,8-13H2,1H3,(H,19,21);1H |
Clave InChI |
LPBDTFKTXYHWFF-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=CC=C1NC(=O)OC2CN3CCC2CC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



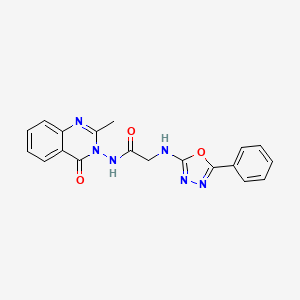
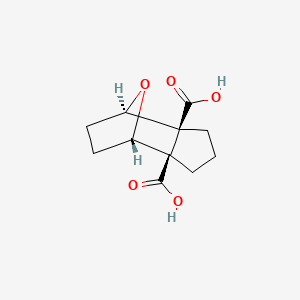
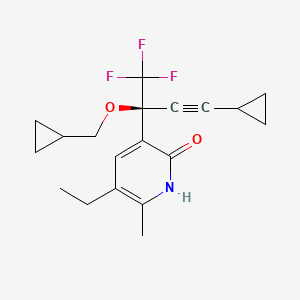
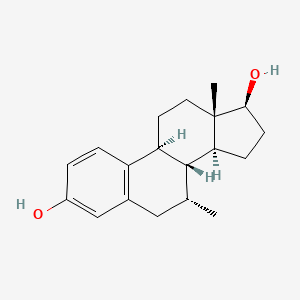
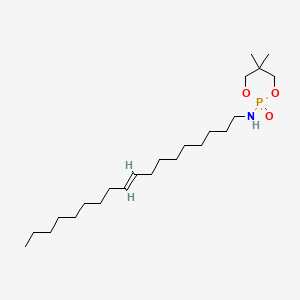
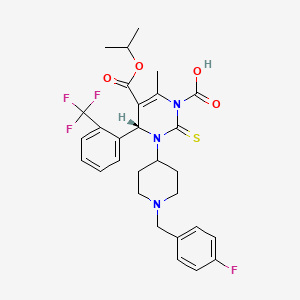
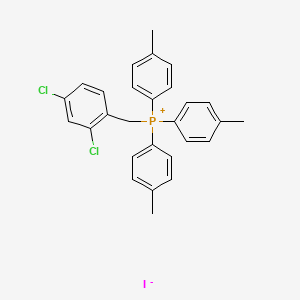
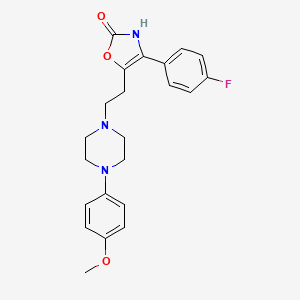
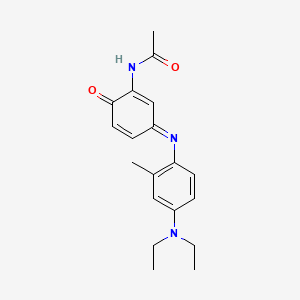

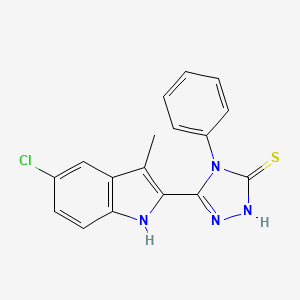
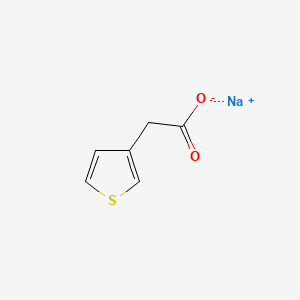
![N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide](/img/structure/B12761204.png)
